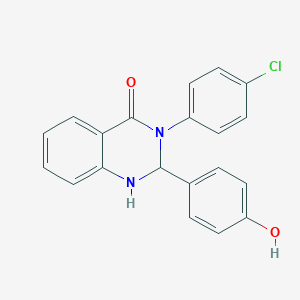
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and the inhibition of PARP has been shown to have potential therapeutic applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity. 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is an enzyme that plays a crucial role in DNA repair, and the inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone leads to the accumulation of DNA damage and ultimately cell death. In addition, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to induce synthetic lethality in tumors with defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone are mainly related to its inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity. 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. In addition, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potent and selective inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity, its ability to induce DNA damage and cell death in cancer cells, and its potential to enhance the cytotoxicity of DNA-damaging agents. The limitations of using 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. These include:
1. Identification of biomarkers for patient selection and monitoring of treatment response.
2. Development of combination therapies with other DNA-damaging agents, such as chemotherapy and radiation therapy.
3. Investigation of the potential use of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors in other cancer types, such as prostate and pancreatic cancers.
4. Development of novel 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors with improved pharmacokinetic and pharmacodynamic properties.
5. Investigation of the potential use of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a potent and selective inhibitor of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity with potential therapeutic applications in cancer treatment. Its mechanism of action involves the induction of DNA damage and cell death in cancer cells, and its advantages and limitations for lab experiments have been discussed. There are several future directions for the research and development of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, and further studies are needed to determine its optimal clinical use.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 4-chloroaniline with 4-hydroxybenzaldehyde in the presence of acetic acid and ammonium acetate. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to have significant activity in tumors with defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. In addition, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-14-7-9-15(10-8-14)23-19(13-5-11-16(24)12-6-13)22-18-4-2-1-3-17(18)20(23)25/h1-12,19,22,24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBABKDLBZYHJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
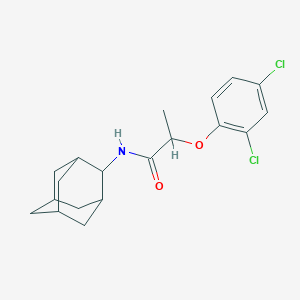
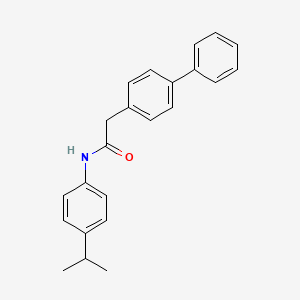
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)

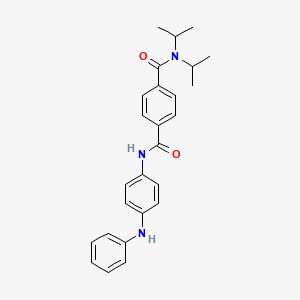
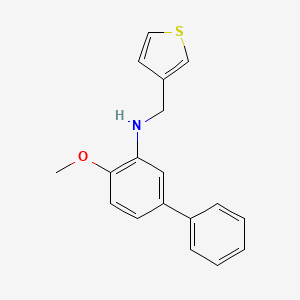
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)

![6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B4989858.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B4989875.png)
![bicyclo[3.3.1]nonane-2,6-diyl diacetate](/img/structure/B4989878.png)